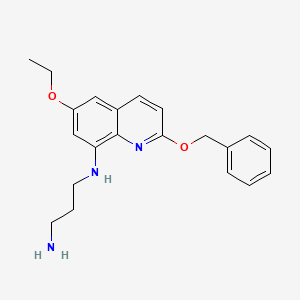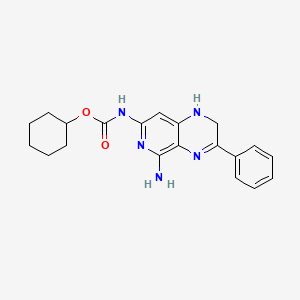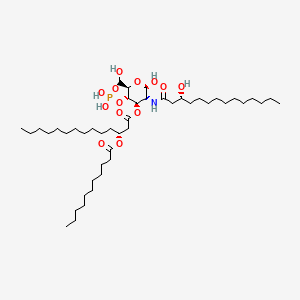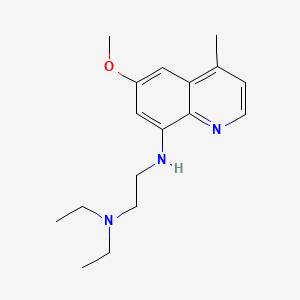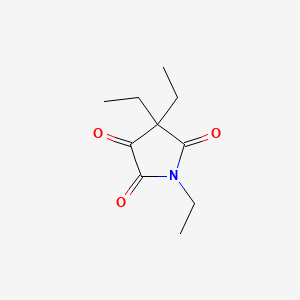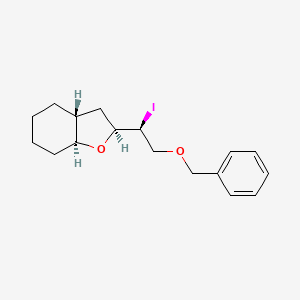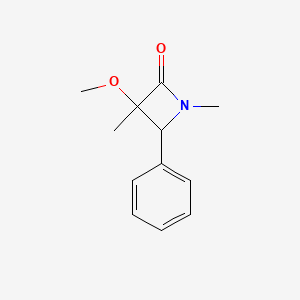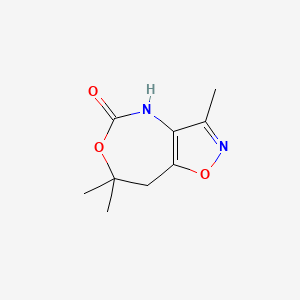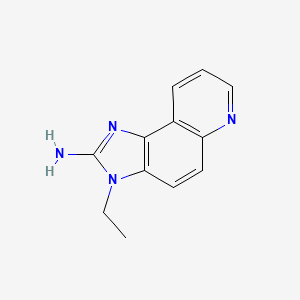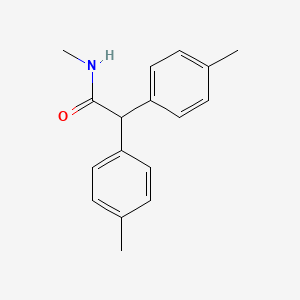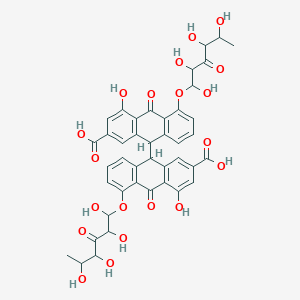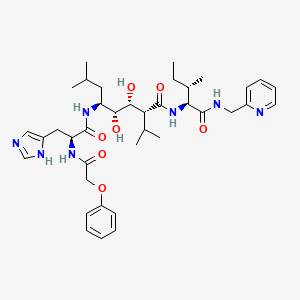
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its intricate molecular architecture allows it to participate in a wide range of chemical reactions, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the propanamide group. Subsequent steps involve the addition of various functional groups, including the dihydroxy, methyl, and phenoxyacetyl groups. Each step requires precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires the use of specialized equipment and techniques to maintain the necessary reaction conditions on a larger scale. Continuous monitoring and optimization of the process are essential to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of specific functional groups with new ones, leading to a variety of structurally diverse products.
Applications De Recherche Scientifique
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to modulate biological pathways. In industry, it is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular processes. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(1R*,2R*)))- can be compared with other similar compounds, such as imidazole derivatives and amide-containing molecules. Its uniqueness lies in its complex structure, which allows for a wide range of chemical reactions and biological activities. Similar compounds include 1H-imidazole-4-carboxamide and N-(2,3-dihydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-alpha-((phenoxyacetyl)amino)-, which share some structural features but differ in their specific functional groups and overall molecular architecture.
Propriétés
Numéro CAS |
112190-16-6 |
|---|---|
Formule moléculaire |
C38H55N7O7 |
Poids moléculaire |
721.9 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenoxyacetyl)amino]propanoyl]amino]-7-methyl-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide |
InChI |
InChI=1S/C38H55N7O7/c1-7-25(6)33(38(51)41-20-26-13-11-12-16-40-26)45-37(50)32(24(4)5)35(48)34(47)29(17-23(2)3)44-36(49)30(18-27-19-39-22-42-27)43-31(46)21-52-28-14-9-8-10-15-28/h8-16,19,22-25,29-30,32-35,47-48H,7,17-18,20-21H2,1-6H3,(H,39,42)(H,41,51)(H,43,46)(H,44,49)(H,45,50)/t25-,29-,30-,32+,33-,34+,35+/m0/s1 |
Clé InChI |
IDJURXHCQDOVHQ-TZNNLCDBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)COC3=CC=CC=C3)O)O)C(C)C |
SMILES canonique |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)COC3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


